molecular formula C14H12OS B075828 S-(4-methylphenyl) benzenecarbothioate CAS No. 10371-42-3

S-(4-methylphenyl) benzenecarbothioate

Cat. No.: B075828
CAS No.: 10371-42-3
M. Wt: 228.31 g/mol
InChI Key: KMGHFAGCHUDSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ewha-18278 free base undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include DMSO, ethanol, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Ewha-18278 free base is unique in its potent inhibition of multiple NADPH oxidase isoforms. Similar compounds include:

    Setanaxib (GKT137831): Another NADPH oxidase inhibitor with a different specificity profile.

    DPI (Diphenyleneiodonium chloride): A non-specific NADPH oxidase inhibitor.

    VAS2870: Selective for Nox1 over other isoforms.

Ewha-18278 free base stands out due to its balanced inhibition of Nox1, Nox2, and Nox4, making it a versatile tool in research and potential therapeutic applications .

Properties

CAS No.

10371-42-3

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

S-(4-methylphenyl) benzenecarbothioate

InChI

InChI=1S/C14H12OS/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

KMGHFAGCHUDSMG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2

Key on ui other cas no.

10371-42-3

Origin of Product

United States

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